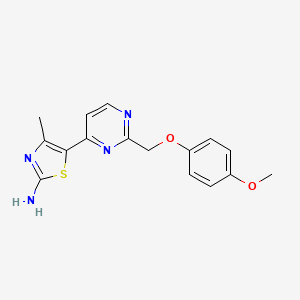
5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Molecular Structure Analysis
The molecular formula of this compound is C24H22N4O5S . It has a molecular weight of 478.52000 . The structure of related compounds has been investigated by X-ray structural analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 478.52000, and a molecular formula of C24H22N4O5S . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Antifungal Applications
Research has indicated the antifungal potential of pyrimidin-derivatives, showing effectiveness against specific fungi types. A study demonstrated that synthesized dimethylpyrimidin-derivatives, although not directly mentioning 5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, highlight the broader category's relevance in developing antifungal agents. These compounds showed significant activity against Aspergillus terreus and Aspergillus niger, suggesting the possibility of developing new antifungal therapies from similar molecular structures (Jafar et al., 2017).
Structural and Computational Analysis
Another area of interest is the structural and computational analysis of pyrimidin-4-yl and thiazol-2-amine derivatives for understanding their chemical and physical properties. For example, a crystal structure and DFT studies of related compounds revealed insights into their molecular conformation, hydrogen bonding interactions, and theoretical studies provided data on charge distribution and reactivity sites. Such analyses are crucial for predicting biological activity and designing compounds with desired properties (Murugavel et al., 2014).
Herbicidal Activity
The synthesis of pyrimidine derivatives containing 1,2,4-triazole moiety has been reported, indicating their potential herbicidal activity. These derivatives have shown promising inhibition activities against certain plants, suggesting their application in agricultural chemistry for weed control. The design of such compounds involves modifying the pyrimidin-4-yl scaffold, emphasizing the flexibility and utility of this chemical framework in creating targeted herbicides (Zhu et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-[(4-methoxyphenoxy)methyl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-15(23-16(17)19-10)13-7-8-18-14(20-13)9-22-12-5-3-11(21-2)4-6-12/h3-8H,9H2,1-2H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLFOIIGHUEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-((4-Methoxyphenoxy)methyl)pyrimidin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)


![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)
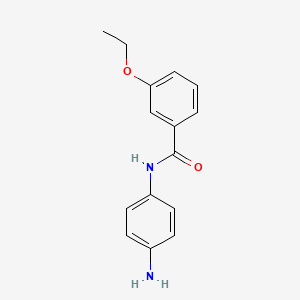

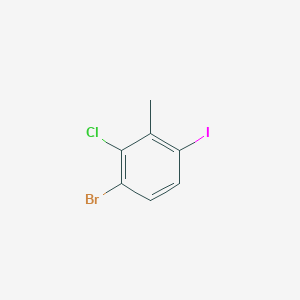
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
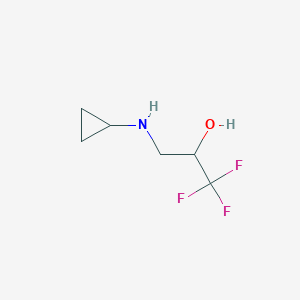
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B1531308.png)
![1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531309.png)
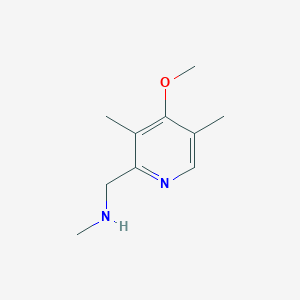
![1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B1531312.png)
